molecular formula C7H5F3N4 B13669908 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13669908
M. Wt: 202.14 g/mol
InChI Key: LXEVYXYFNCGKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound featuring a fused triazolo-pyridine core. The trifluoromethyl (-CF₃) group at position 6 and the primary amine (-NH₂) at position 8 contribute to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate electronic effects and improve bioavailability .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)6-13-12-3-14(6)2-4/h1-3H,11H2

InChI Key

LXEVYXYFNCGKPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)N

Origin of Product

United States

Biological Activity

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
  • Molecular Formula : C₇H₄F₃N₅
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 889943-45-7

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Notably:

  • Inhibition of Enzymes : Research indicates that triazole derivatives can inhibit specific enzymes involved in cellular signaling pathways. For instance, compounds similar to 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine have shown to inhibit adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain sensitization in the central nervous system .
  • Modulation of P-Glycoprotein (P-gp) : The compound has been studied for its influence on P-glycoprotein ATPase activity. This modulation is significant as it affects drug absorption and distribution in the body .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities that suggest potential therapeutic uses:

Anticancer Activity

Several studies have indicated that triazole derivatives can act as anticancer agents. For example:

  • Inhibition of Kinases : Compounds with similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. The inhibition was found to be potent and selective .

Antimicrobial Properties

Triazole compounds have also been noted for their antimicrobial properties:

  • Broad Spectrum Activity : Research has highlighted that triazole-based compounds can exhibit activity against a range of pathogens, including fungi and bacteria .

Pain Management

The inhibition of AC1 suggests a potential role in managing chronic pain conditions. The selective inhibition observed in studies indicates that this compound could be developed into a therapeutic agent for pain relief without the side effects associated with traditional analgesics .

Case Studies and Research Findings

Research has provided insights into the efficacy and safety profile of this compound:

  • Study on AC1 Inhibition :
    • A study demonstrated that analogs of this compound showed IC50 values in the low micromolar range against AC1-mediated cAMP production, indicating strong inhibitory potential .
  • P-Glycoprotein Interaction :
    • In vitro assays showed that certain derivatives did not act as substrates for P-glycoprotein but rather modulated its activity, suggesting improved bioavailability for therapeutic applications .

Data Tables

PropertyValue
IUPAC Name6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Molecular FormulaC₇H₄F₃N₅
Molecular Weight219.19 g/mol
CAS Number889943-45-7
Biological ActivityObservations
AnticancerPotent c-Met kinase inhibitor
AntimicrobialEffective against fungi and bacteria
Pain ManagementSelective AC1 inhibition

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 8-position exhibits nucleophilic character, participating in reactions with electrophiles. Key examples include:

Reaction Type Conditions Product Yield Reference
AcylationAcetyl chloride, pyridine, 0–25°C8-Acetamido-6-(trifluoromethyl)- triazolo[4,3-a]pyridine78–85%
SulfonylationTosyl chloride, DCM, Et₃N, RT8-Tosylamido-6-(trifluoromethyl)- triazolo[4,3-a]pyridine62%
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°C8-Benzylamino-6-(trifluoromethyl)- triazolo[4,3-a]pyridine55%

The trifluoromethyl group at the 6-position enhances the electron-withdrawing nature of the triazolopyridine core, activating the amino group for nucleophilic attacks.

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions, leveraging its halogenated derivatives:

Suzuki–Miyaura Coupling

Borylation of the 3-position (via halogenation) enables aryl coupling:

Substrate Catalyst Conditions Product Yield Reference
3-Bromo derivativePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C, 12h3-Aryl-6-(trifluoromethyl)-triazolopyridine70–88%

Buchwald–Hartwig Amination

Palladium-mediated C–N bond formation at the 3-position:

Amine Partner Catalyst Conditions Product Yield Reference
MorpholinePd₂(dba)₃, XantphosToluene, 100°C, 24h3-Morpholino-6-(trifluoromethyl)-triazolopyridine65%

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions under specific conditions:

Dipolarophile Conditions Product Yield Reference
AcetylenedicarboxylateToluene, reflux, 8hFused pyrazolo-triazolopyridine derivative48%
Nitrile oxideTHF, RT, 12hIsoxazole-fused triazolopyridine52%

Oxidation

Controlled oxidation of the amino group:

Oxidizing Agent Conditions Product Yield Reference
mCPBADCM, 0°C to RT, 4h8-Nitro-6-(trifluoromethyl)-triazolopyridine90%

Reduction

Catalytic hydrogenation of nitro derivatives:

Catalyst Conditions Product Yield Reference
H₂/Pd-CEtOH, 50 psi, 6h8-Amino-6-(trifluoromethyl)-triazolopyridine (recycled)95%

Rearrangement Reactions

Under acidic conditions, the triazole ring undergoes Dimroth rearrangements:

Acid Conditions Product Yield Reference
HCl (conc.)EtOH, reflux, 24hIsomeric triazolopyridine derivative30%

Biological Activity Correlation

Modifications at the 8-amino group significantly influence bioactivity:

Derivative Biological Target IC₅₀ (nM) Reference
8-Acetamidoc-Met kinase26.0
8-TosylamidoVEGFR-22,600
Parent compoundTubulin polymerization1,200

Stability and Reactivity Trends

  • pH Sensitivity : The amino group protonates below pH 4, reducing nucleophilicity.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

  • Solvent Compatibility : Reacts preferentially in polar aprotic solvents (DMF, DMSO) .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CF₃ (C6), -NH₂ (C8) C₇H₅F₃N₄ 202.14 High lipophilicity; potential CNS activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CH₃ (C3), -NH₂ (C8) C₇H₈N₄ 148.17 Lower metabolic stability vs. CF₃ analogs
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine -Cl (C8), -CF₃ (C6), -NH₂ (C2) C₇H₄ClF₃N₄ 236.58 Altered ring fusion ([1,5-a]); halogenated bioactivity
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CH₃ (C7), -NH₂ (C8) C₇H₈N₄ 148.17 Steric hindrance near amine group
[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride -NH₂ (C8) (parent compound) C₆H₆N₄·HCl 170.59 Baseline for CF₃ derivative comparisons

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
CyclizationMethanol recrystallization~70*
Halogenation/SubstitutionBr₂, NCS, CF₃Cu~60*
*Estimated from analogous procedures.

How is the structural integrity of this compound confirmed in synthetic studies?

Answer:

  • X-ray crystallography : Crystals grown from methanol (melting point: 573 K) provide definitive structural confirmation, with bond angles and torsion angles matching triazolopyridine frameworks .
  • NMR/HRMS : ¹H/¹³C NMR resolves aromatic protons (δ 7.8–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 523 [M+H]⁺ in ) .

What strategies address low regioselectivity during trifluoromethyl group introduction?

Answer:

  • Directed C–H functionalization : Use directing groups (e.g., pyridyl or carbonyl) to enhance regioselectivity at the 6-position .
  • Halogen exchange : Bromo intermediates (e.g., ) allow controlled substitution via Ullmann or Buchwald-Hartwig couplings .

How do structural modifications at the 6-position affect biological activity?

Answer:
SAR studies on analogous triazolopyridines () show:

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP ~2.5).
  • Amino groups : Improve solubility but may reduce target binding affinity.

Q. Table 2: Substituent Effects on Activity

Substituent (Position)Bioactivity (IC₅₀, nM)*Notes
CF₃ (6)50 ± 5Optimal for stability
NH₂ (8)120 ± 10Reduced affinity
*Hypothetical data based on .

What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (per SDS in ).
  • Storage : Refrigerate at 2–8°C in airtight containers .

How to resolve discrepancies in reported biological activity data?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature).
  • Purity verification : Use HPLC (≥98% purity, ) to exclude impurities affecting results .

What analytical techniques are used to assess purity?

Answer:

  • HPLC : Retention time matching reference standards ().
  • Melting point analysis : Sharp melting points (e.g., 573 K in ) indicate high crystallinity .

What computational models predict the compound's binding affinity?

Answer:

  • Docking studies : Molecular dynamics simulations align with crystallographic data () to map interactions with targets like dipeptidyl peptidase IV .
  • QSAR : Models based on logP, polar surface area, and H-bond donors () guide optimization .

What are the solubility properties and formulation challenges?

Answer:

  • Solubility : Moderate in chloroform/methanol (); poor in aqueous buffers (logS ~-3.5).
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .

How to optimize reaction yields in large-scale synthesis?

Answer:

  • Recrystallization : Methanol/water mixtures improve yield and purity ().
  • Catalyst screening : Pd/C or CuI enhances trifluoromethylation efficiency ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.